2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-methoxybenzyl)acetamide
Description
Background and Significance of Benzothiadiazine Derivatives
Benzothiadiazine derivatives represent a critical class of heterocyclic compounds characterized by a fused benzene ring with a thiadiazine moiety. These structures exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities. The 1,1-dioxide substitution pattern in benzothiadiazines enhances electronic delocalization, improving binding affinity to biological targets such as aldose reductase and lysine acetyltransferases. For instance, 1,2-benzothiazine 1,1-dioxide derivatives demonstrate potent aldose reductase inhibition, making them candidates for diabetic complication therapies. Similarly, benzo[e]thiadiazine derivatives have shown promise as chemotherapeutic agents, particularly in tuberculosis treatment through mechanisms involving enzyme interference.
The structural versatility of benzothiadiazines allows modular functionalization at multiple positions. Chlorine and fluorine substitutions at strategic sites enhance metabolic stability and target selectivity, while methoxybenzyl groups improve solubility and pharmacokinetic profiles. Recent advances in green synthesis methods, such as microwave-assisted cyclization and solvent-free multicomponent reactions, have expanded access to complex benzothiadiazine analogues. These developments underscore the compound class's relevance in addressing unmet medical needs through rational drug design.
Overview of 2-(6-Chloro-4-(2-Fluorophenyl)-1,1-Dioxido-2H-Benzo[e]Thiadiazin-2-yl)-N-(3-Methoxybenzyl)Acetamide
This compound features a benzo[e]thiadiazine 1,1-dioxide core substituted at position 6 with chlorine, position 4 with a 2-fluorophenyl group, and position 2 with an acetamide moiety linked to a 3-methoxybenzyl side chain. The chlorine atom at position 6 enhances electrophilicity, facilitating interactions with nucleophilic enzyme residues, while the 2-fluorophenyl group contributes to hydrophobic binding and π-stacking in target proteins. The N-(3-methoxybenzyl)acetamide side chain introduces hydrogen-bonding capabilities through its methoxy oxygen and amide carbonyl, potentially improving target engagement.
Structurally, the compound belongs to a subclass of benzothiadiazines optimized for lysine acetyltransferase (KAT) inhibition, as evidenced by patent literature. Its molecular formula, $$ \text{C}{23}\text{H}{18}\text{Cl}\text{F}\text{N}3\text{O}5\text{S} $$, reflects a calculated molecular weight of 517.92 g/mol. Key spectroscopic features include characteristic sulfone stretching vibrations at 1320–1160 cm$$^{-1}$$ in infrared spectra and distinct aromatic proton signals between δ 7.0–8.5 ppm in $$ ^1\text{H} $$-NMR.
Objectives and Scope of the Research
This article systematically examines the compound's synthetic pathways, structural characterization, and therapeutic potential while excluding pharmacokinetic and safety data. Specific objectives include:
- Elucidating multi-step synthesis routes using modern organic methodologies.
- Analyzing spectroscopic and computational data to establish structure-activity relationships.
- Evaluating biological activities through in vitro enzyme inhibition assays.
- Identifying potential applications in metabolic and infectious disease treatment.
The scope encompasses chemical synthesis, molecular modeling, and preliminary biological screening, with emphasis on reproducible experimental protocols and mechanistic insights.
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O4S/c1-32-17-6-4-5-15(11-17)13-26-22(29)14-28-27-23(18-7-2-3-8-20(18)25)19-12-16(24)9-10-21(19)33(28,30)31/h2-12H,13-14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPMLUXPCNTYHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-methoxybenzyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article will delve into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiadiazine core , substituted with a chloro group and a fluorophenyl moiety. The presence of these substituents contributes to its unique chemical reactivity and potential biological properties. The structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-methoxybenzyl)acetamide |
| Molecular Formula | C23H19ClFN3O4S |
| Molecular Weight | 463.92 g/mol |
Antimicrobial Activity
Research has indicated that compounds similar to 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-methoxybenzyl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that related thiadiazine derivatives possess activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
Several studies have explored the anticancer potential of thiadiazine derivatives. For example:
- A derivative with a similar core structure was tested against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The results indicated moderate to strong cytotoxic effects with IC50 values in the micromolar range .
- Another study highlighted that specific derivatives could disrupt microtubule formation in cancer cells, leading to apoptosis through the activation of caspases and the cleavage of PARP (Poly ADP-ribose polymerase) .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular proliferation and survival.
- Receptor Modulation : It can interact with cell surface receptors, altering signaling pathways that control cell growth and apoptosis .
Study 1: Anticancer Activity
In a recent study, a structurally similar compound was evaluated for its effects on lung carcinoma cells (A549). The results showed that it significantly inhibited cell growth and induced apoptosis by modulating cell cycle regulators like cyclin B1 and p-cdc2. In vivo studies in xenograft models confirmed its efficacy in reducing tumor size without significant toxicity .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of related thiadiazine compounds against common pathogens. The results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotic agents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of related thiadiazine compounds have shown significant cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.
A study indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics, suggesting that modifications to the thiadiazine structure could enhance anticancer efficacy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that related thiadiazine derivatives possess notable antibacterial and antifungal properties. These compounds demonstrated effectiveness against a range of pathogens, including resistant strains of bacteria. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways critical for bacterial survival .
Anti-inflammatory Effects
Given its structural similarity to other known anti-inflammatory agents, this compound may exhibit anti-inflammatory properties. Compounds within the thiadiazine class have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This suggests potential applications in treating inflammatory diseases such as arthritis .
Synthetic Pathways
Understanding the synthesis of this compound is crucial for its application in research and development. The synthetic methods often involve multi-step reactions starting from simpler thiadiazine precursors. Key steps typically include:
- Formation of the dioxido-thiadiazine core.
- Substitution reactions to introduce various functional groups.
- Final acetamide formation through acylation reactions.
These synthetic approaches are vital for producing analogs with enhanced biological activity or reduced toxicity .
Case Study 1: Anticancer Research
In a recent study published in a reputable journal, researchers synthesized several derivatives of the compound and tested their effects on MCF-7 breast cancer cells. The findings revealed that specific modifications increased cytotoxicity significantly compared to non-modified versions .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Original | 15 | Unknown |
| Modified A | 5 | Apoptosis induction |
| Modified B | 8 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial efficacy of related thiadiazine compounds against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that certain derivatives exhibited potent activity with MIC values lower than those of conventional antibiotics .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Original | 32 | E. coli |
| Modified C | 8 | MRSA |
| Modified D | 16 | Pseudomonas |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other benzothiadiazine-acetamide derivatives. Below is a detailed analysis of its analogs, emphasizing substituent variations and their hypothesized impacts:
Table 1: Structural and Functional Comparison
Substituent-Driven Pharmacological Implications
- Fluorine vs. Chlorine/Methoxy Groups: The 2-fluorophenyl group in the target compound likely confers greater metabolic stability compared to non-halogenated analogs (e.g., Analog 2’s phenyl group). Fluorine’s electronegativity may also enhance binding affinity to hydrophobic enzyme pockets .
- Benzyl vs.
Q & A
Q. What are the key synthetic pathways for preparing this compound, and what intermediates are critical?
The synthesis involves multi-step reactions starting with the benzo[e][1,2,3]thiadiazine core. Critical intermediates include chlorinated precursors and fluorophenyl-substituted derivatives. Key steps include:
- Chlorination at the 6-position using POCl₃ or SOCl₂ under reflux.
- Introduction of the 2-fluorophenyl group via Suzuki-Miyaura coupling.
- Acetamide coupling using N-(3-methoxybenzyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF). Optimization of reaction conditions (e.g., temperature, catalysts) is essential for yields >60% .
Q. Which spectroscopic methods are used to confirm structural integrity?
- HRMS : Validates molecular weight (e.g., m/z 513.08 [M+H]⁺).
- 1H/13C NMR : Identifies functional groups (e.g., methoxybenzyl protons at δ 3.75 ppm, thiadiazine ring carbons at ~160 ppm).
- FT-IR : Confirms sulfone (1150–1300 cm⁻¹) and amide (1650 cm⁻¹) stretches.
- X-ray crystallography (if crystals are obtainable) provides 3D conformation .
Q. What in vitro assays are recommended for initial biological screening?
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells).
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition at 10–100 µM). Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <1%) are critical .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
Use Design of Experiments (DoE) methodologies:
- Factors : Catalyst loading (Pd(OAc)₂ vs. PdCl₂), solvent polarity (DMF vs. THF), temperature (80–120°C).
- Response surface modeling identifies optimal parameters. For example, a 2010 study achieved 78% yield using PdCl₂ (5 mol%) in DMF at 100°C .
- In situ monitoring (e.g., HPLC) tracks intermediate stability .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Molecular docking : Compare binding affinities (AutoDock Vina) with experimental IC₅₀. If discrepancies arise, validate target specificity (e.g., kinase vs. GPCR off-targets).
- MD simulations : Assess ligand-protein stability (GROMACS) over 100 ns. A 2022 study reconciled discrepancies by identifying solvent accessibility changes in binding pockets .
- Dose-response refinement : Test sub-micromolar concentrations to exclude false negatives .
Q. What strategies improve metabolic stability in preclinical studies?
- Prodrug modification : Introduce ester moieties at the acetamide group to enhance bioavailability.
- CYP450 inhibition assays : Identify metabolic hotspots (e.g., demethylation of methoxybenzyl group).
- Microsomal stability testing : Rat liver microsomes (RLM) with NADPH cofactor; t₁/₂ >30 min is favorable. A 2021 study improved t₁/₂ from 15 to 45 min via fluorination .
Q. How to design a robust structure-activity relationship (SAR) study for this compound?
- Core modifications : Replace thiadiazine with triazole (synthesize 10 analogs).
- Substituent variations : Vary methoxybenzyl (e.g., ethoxy, nitro groups).
- Data analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀. A 2010 SAR identified chloro-fluorophenyl as critical for potency (R² = 0.89) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
